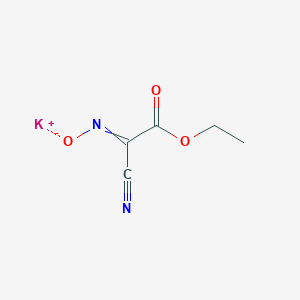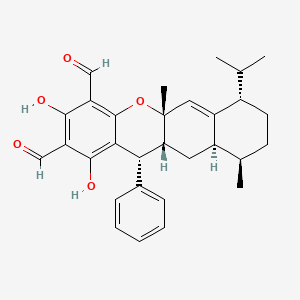![molecular formula C156H300O27 B1496076 [4-[5,6-Dihydroxy-1,2-di(octadecanoyloxy)hexan-3-yl]-5,6-bis(2,3-dihydroxypropoxy)-6-(2,3-dihydroxypropyl)-4-[2,3-di(octadecanoyloxy)propyl]-8,9-dihydroxy-5-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B1496076.png)
[4-[5,6-Dihydroxy-1,2-di(octadecanoyloxy)hexan-3-yl]-5,6-bis(2,3-dihydroxypropoxy)-6-(2,3-dihydroxypropyl)-4-[2,3-di(octadecanoyloxy)propyl]-8,9-dihydroxy-5-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, esters, heptaester with decaglycerol involves the esterification of octadecanoic acid with decaglycerol. This reaction typically requires a catalyst, such as sodium methoxide, to facilitate the esterification process. The reaction is carried out at elevated temperatures, ranging from 180 to 220°C, to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves the transesterification of polyglycerol with methyl esters of octadecanoic acid. The process is optimized to achieve varying degrees of esterification, resulting in mono-, di-, tri-, tetra-, and heptaesters. The choice of catalyst and reaction conditions are critical to achieving the desired product with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Octadecanoic acid, esters, heptaester with decaglycerol primarily undergoes esterification and transesterification reactions. These reactions involve the exchange of ester groups between molecules, leading to the formation of different esterified products .
Common Reagents and Conditions
Catalysts: Sodium methoxide is commonly used as a catalyst for the esterification and transesterification reactions.
Temperature: The reactions are typically carried out at temperatures between 180 to 220°C.
Solvents: Organic solvents such as methanol or ethanol may be used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various esterified forms of octadecanoic acid with polyglycerol, such as monoesters, diesters, triesters, tetraesters, and heptaesters. The specific product distribution depends on the degree of esterification achieved during the reaction .
Aplicaciones Científicas De Investigación
Octadecanoic acid, esters, heptaester with decaglycerol has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier in chemical formulations and reactions.
Biology: Employed in the preparation of biological samples and as a stabilizer for biological molecules.
Medicine: Utilized in pharmaceutical formulations, including creams, ointments, and suppositories, due to its emulsifying and stabilizing properties.
Mecanismo De Acción
The mechanism of action of octadecanoic acid, esters, heptaester with decaglycerol is primarily based on its ability to reduce surface tension between different phases, thereby stabilizing emulsions. The compound interacts with both hydrophilic and lipophilic molecules, allowing it to form stable emulsions in various formulations. This property is attributed to the presence of multiple ester groups and hydroxyl functionalities in the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- Hexanoic acid, esters, heptaester with decaglycerol
- Octanoic acid, esters, heptaester with decaglycerol
- Decanoic acid, esters, heptaester with decaglycerol
- Dodecanoic acid, esters, heptaester with decaglycerol
- Tetradecanoic acid, esters, heptaester with decaglycerol
- Hexadecanoic acid, esters, heptaester with decaglycerol
Uniqueness
Octadecanoic acid, esters, heptaester with decaglycerol is unique due to its high molecular weight and the presence of multiple ester groups, which enhance its emulsifying properties. Compared to similar compounds with shorter fatty acid chains, it provides better stability and emulsification in various applications .
Propiedades
Fórmula molecular |
C156H300O27 |
|---|---|
Peso molecular |
2608 g/mol |
Nombre IUPAC |
[4-[5,6-dihydroxy-1,2-di(octadecanoyloxy)hexan-3-yl]-5,6-bis(2,3-dihydroxypropoxy)-6-(2,3-dihydroxypropyl)-4-[2,3-di(octadecanoyloxy)propyl]-8,9-dihydroxy-5-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate |
InChI |
InChI=1S/C156H300O27/c1-8-15-22-29-36-43-50-57-64-71-78-85-92-99-106-113-147(168)175-134-143(181-151(172)117-110-103-96-89-82-75-68-61-54-47-40-33-26-19-12-5)123-154(124-144(182-152(173)118-111-104-97-90-83-76-69-62-55-48-41-34-27-20-13-6)135-176-148(169)114-107-100-93-86-79-72-65-58-51-44-37-30-23-16-9-2,145(120-137(163)126-157)146(183-153(174)119-112-105-98-91-84-77-70-63-56-49-42-35-28-21-14-7)136-177-149(170)115-108-101-94-87-80-73-66-59-52-45-38-31-24-17-10-3)156(179-133-141(167)130-161,155(121-138(164)127-158,122-139(165)128-159)178-132-140(166)129-160)125-142(131-162)180-150(171)116-109-102-95-88-81-74-67-60-53-46-39-32-25-18-11-4/h137-146,157-167H,8-136H2,1-7H3 |
Clave InChI |
GKEQQRWIDADDQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CC(CC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)(C(CC(CO)O)C(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)C(CC(CO)OC(=O)CCCCCCCCCCCCCCCCC)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B1495999.png)




![[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B1496010.png)



![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1496028.png)


![(1'S,3S,3'R,7R,7'R,9'S,10'S)-12'-Acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B1496040.png)
